molecular formula C9H8N2O3 B2998857 (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid CAS No. 64697-24-1

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

Cat. No. B2998857
CAS RN: 64697-24-1
M. Wt: 192.174
InChI Key: KMEBPFQYIKJQIG-UHFFFAOYSA-N
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Description

“(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 g/mol . The IUPAC name for this compound is 2-(3-oxo-1H-indazol-2-yl)acetic acid . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid” is 1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13) . The canonical SMILES structure is C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 69.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 192.05349212 g/mol .

Scientific Research Applications

Synthesis and Structural Characterization

  • Ethyl esters of various derivatives, including [(1H-indazol-3-yl)oxy]acetic acid, have been synthesized from a reaction between 1H-indazol-3-ol and ethyl chloroacetate. These compounds were characterized using IR and NMR spectra, and their formation mechanism, including the ring enlargement from indazole to tetrahydroquinazoline, was discussed (Bonanomi & Palazzo, 1977).
  • The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a biologically active molecule, was determined by X-ray diffraction, and its gas phase structure was obtained by quantum chemical calculations. The study also investigated the dynamics of the molecule and the effects of intermolecular interactions (Wang et al., 2016).
  • Indazoles substituted at the N-1 and N-2 positions with ester-containing side chains were synthesized, and their molecular structures were determined, including the structure of indazol-2-yl-acetic acid by X-ray diffraction. The study provided insights into the supramolecular architecture involving intermolecular hydrogen bonds (Teixeira et al., 2006).

Biological Activities and Applications

  • 1-Methyl-1H-indazole derivatives, including [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, were synthesized and evaluated for antiinflammatory, analgesic, antipyretic, and hypotensive activities in animal models. These compounds showed moderate biological activities and may serve as leads for further pharmaceutical development (Mosti et al., 1992).

properties

IUPAC Name

2-(3-oxo-1H-indazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEBPFQYIKJQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

CAS RN

64697-24-1
Record name 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid
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